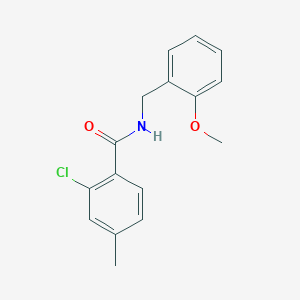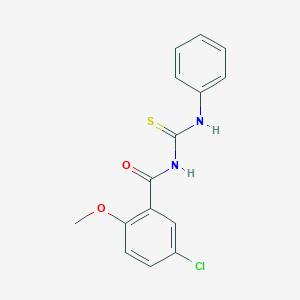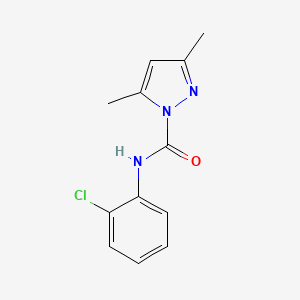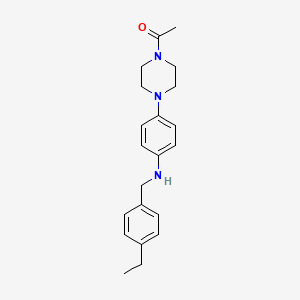
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit several interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the apoptotic pathway. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis in cancer cells. Additionally, its anti-inflammatory and analgesic effects make it a potential candidate for the development of new therapies for inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it induces cell death in cancer cells and its anti-inflammatory and analgesic effects. Additionally, studies could be conducted to investigate the potential of the compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative disorders.
Another future direction is to explore the potential of this compound as a drug delivery agent. Studies have shown that the compound can be used to deliver other drugs to cancer cells, which may improve the efficacy of these drugs and reduce their toxicity to normal cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound exhibits several interesting biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic activity. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study, including further investigation of its mechanism of action and its potential as a drug delivery agent.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide involves the reaction of 2-methoxybenzylamine with 4-methyl-2-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity by inducing cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-8-13(14(17)9-11)16(19)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMSMPSFLGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)